2-Oxoimidazolidine-1-carboxamide
Description
Properties
CAS No. |
14746-98-6 |
|---|---|
Molecular Formula |
C4H7N3O2 |
Molecular Weight |
129.12 g/mol |
IUPAC Name |
2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C4H7N3O2/c5-3(8)7-2-1-6-4(7)9/h1-2H2,(H2,5,8)(H,6,9) |
InChI Key |
DSARFHOMZQKBFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
2-Oxoimidazolidine-1-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions, including cyclization and functional group transformations. This capability is crucial for developing new compounds in pharmaceuticals and materials science.
Table 1: Key Reactions Involving this compound
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, highlighting its potential in combating resistant infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells, including breast and liver cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 0.54 | Induction of apoptosis | |
| HepG2 | 0.24 | Inhibition of cell growth | |
| A549 | 0.35 | Multi-target kinase inhibition |
Medical Applications
Therapeutic Potential in Kidney Diseases
this compound has been explored as a therapeutic agent for kidney diseases. Its mechanism involves increasing renal blood flow and enhancing sodium excretion, which can be beneficial in treating conditions like edema and acute renal failure.
Case Study: Efficacy in Renal Function
A study demonstrated that administration of this compound resulted in significant improvements in renal function parameters among subjects with compromised kidney health. The compound showed low toxicity and favorable pharmacokinetics.
Industrial Applications
Materials Science
Due to its unique chemical properties, this compound is utilized in developing new materials, including polymers and coatings. Its ability to modify surface properties enhances material performance in various applications.
Comparison with Similar Compounds
Table 1: Comparison of this compound Derivatives
Key Findings :
- Substituent Impact on Activity : Bromophenyl and dichlorophenyl groups in F10 and F11 enhance antibacterial potency by increasing hydrophobic interactions with MurA’s active site . The nitrothiazole moiety is critical for enzyme inhibition.
- Synthetic Yields : Most derivatives (F10–F13) are synthesized in ~83% yields via similar routes, indicating robustness of the synthetic protocol .
- Agricultural vs. Pharmaceutical Use : Isocarbamide’s simple substituents (2-methylpropyl) optimize herbicidal activity, while complex aryl groups in F10–F29 target bacterial enzymes .
Functional Group Analogs: Carboxamide vs. Carboxylic Acid
Replacing the carboxamide group with a carboxylic acid alters hydrogen-bonding capacity and solubility:
Table 2: Carboxamide vs. Carboxylic Acid Derivatives
Key Findings :
- The carboxylic acid derivative (e.g., (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid) participates in salt bridges and metal coordination, making it suitable for peptide-based therapeutics . In contrast, carboxamide derivatives prioritize enzyme inhibition via H-bonding and π-stacking .
Heterocyclic Analogs: Imidazolidine vs. Isoindoline
Comparing imidazolidine with isoindoline carboxamides highlights structural influences on properties:
Table 3: Imidazolidine vs. Isoindoline Carboxamides
Key Findings :
- Planarity and π-π Interactions : The isoindoline derivative’s rigid structure facilitates stronger π-π stacking (centroid distance: 3.638 Å) , whereas imidazolidine’s flexibility enables conformational adaptation to enzyme pockets .
- Bond Angle Variations : Isoindoline’s heterocyclic ring exhibits bond angles of 118.1°–121.2°, compared to imidazolidine’s narrower range, influencing packing efficiency and solubility .
Preparation Methods
Phosgene-Mediated Cyclization
A widely cited method involves the cyclization of amino acid precursors using phosgene. In a study by, (S)-2-amino-3-(methylamino)propionic acid hydrochloride was reacted with 20% phosgene in toluene under basic conditions (NaHCO₃). The reaction proceeded at room temperature for 22 hours, yielding 70% of the target compound after purification via ion-exchange chromatography (Dowex 50WX2-100 resin) and recrystallization from acetonitrile. This method is notable for its stereochemical control, as evidenced by X-ray crystallography confirming the (S)-configuration.
Acid-Catalyzed Cyclization
Alternative approaches employ strong acids to facilitate cyclization. For instance, demonstrated the use of concentrated sulfuric acid in 1,4-dioxane for de-esterification and subsequent ring closure. While this method was developed for imidapril hydrochloride synthesis, its applicability to 2-oxoimidazolidine-1-carboxamide derivatives is inferred from structural parallels. The protocol achieved a stable hydrochloride salt with a purity >98.9% via pH-adjusted crystallization.
Acylation of Amines
Nickel-Catalyzed Acylation
Patent US8431699B2 discloses a method involving the acylation of amines followed by cyclization. Starting with primary amines, the process employs nickel catalysts under mild temperatures (25–60°C) to form the imidazolidine core. Key steps include:
Two-Step Alkylation-Acylation
A complementary approach from involves sequential alkylation and acylation. Ethylenediamine derivatives are first alkylated with methyl iodide, followed by carboxamide formation using chloroformate reagents. The final cyclization is achieved via thermal annealing (80–100°C), yielding this compound with >85% purity.
Comparative Analysis of Preparation Methods
Purification and Stabilization Techniques
Ion-Exchange Chromatography
Post-synthesis purification often leverages ion-exchange resins. For example, utilized Dowex 50WX2-100 resin to convert sodium salts into free carboxylic acids, enhancing solubility and crystallinity.
Lyophilization and Recrystallization
Lyophilization (freeze-drying) followed by recrystallization from acetonitrile or isopropyl alcohol is critical for obtaining high-purity products. reported a 93% recovery rate after lyophilization and subsequent salt formation.
Industrial-Scale Synthesis Considerations
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-Oxoimidazolidine-1-carboxamide derivatives, and how do reaction conditions impact yields?
Methodological Answer:
The synthesis typically involves coupling reactions between substituted phenyl or heteroaryl groups and the 2-oxoimidazolidine core. Key steps include:
- Cyclocondensation : Reacting chloroacetylated intermediates with thioureas or carbodiimides under basic conditions to form the imidazolidine ring .
- Substituent Introduction : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) to introduce halogenated aryl groups (e.g., 3-chlorophenyl, 4-methoxyphenyl) at the 3- and 4-positions .
- Purification : Preparative HPLC or column chromatography to isolate derivatives, with yields influenced by stoichiometric ratios (e.g., 2 equivalents of hydroxylamine) and reaction time (e.g., 2 hours at room temperature) .
Critical Factors : Excess reagents (e.g., 2 equiv. hydroxylamine) improve conversion rates, while prolonged stirring (>12 hours) may degrade sensitive nitrothiazole substituents .
Basic: Which spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy :
- HRMS (ESI) : Validates molecular formulas (e.g., [M+H]+ for C18H13ClN6O4S: calculated 445.04858, observed 445.04711) with <2 ppm error .
- IR Spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .
Best Practices : Use deuterated DMSO or acetone for NMR to resolve overlapping signals in aromatic regions .
Basic: How are this compound derivatives evaluated for antibacterial activity?
Methodological Answer:
- MurA Enzyme Inhibition Assays : Measure IC50 values using spectrophotometric detection of UDP-N-acetylglucosamine enolpyruvate formation inhibition .
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Derivatives like F32 (MIC = 4 µg/mL) show potency comparable to fosfomycin .
- Cytotoxicity Screening : Assess selectivity using mammalian cell lines (e.g., HEK-293), with selectivity indices (SI50) calculated as CC50/EC50 .
Data Interpretation : Compounds with SI50 >10 (e.g., F29: SI50 = 15) are prioritized for further development .
Advanced: How do structural modifications at the 3- and 4-positions affect antibacterial activity?
Methodological Answer:
- Electron-Withdrawing Groups : Chlorine at the 3-position (e.g., F32) enhances MurA binding via hydrophobic interactions, reducing IC50 by 40% compared to unsubstituted analogs .
- Bulkier Substituents : Naphthyl groups (e.g., F26) improve membrane permeability but increase cytotoxicity (CC50 = 12 µM vs. 25 µM for F17) .
- Heteroaryl Moieties : Nitrothiazole at the 1-carboxamide position (e.g., F23) stabilizes hydrogen bonding with MurA’s Lys22 residue, critical for inhibitory activity .
SAR Insights : Quantitative structure-activity relationship (QSAR) models reveal parabolic dependency on logP values, with optimal logP = 3.2 ± 0.5 .
Advanced: How can researchers address discrepancies between in vitro efficacy and cytotoxicity?
Methodological Answer:
- Dose-Response Refinement : Perform EC50/CC50 assays at narrower concentration intervals (e.g., 0.1–50 µM) to identify non-linear toxicity thresholds .
- Metabolic Stability Studies : Use hepatic microsomes to assess CYP450-mediated detoxification pathways that may reduce cytotoxicity in vivo .
- Comparative Profiling : Cross-test derivatives against structurally related enzymes (e.g., MurB) to isolate target-specific effects from off-target toxicity .
Case Study : Compound F4 (EC50 = 5.4 µM, CC50 = 30 µM) showed higher selectivity (SI50 = 5.6) than F17 (SI50 = 3.2) due to reduced off-target kinase inhibition .
Advanced: What experimental strategies elucidate the mechanism of MurA enzyme inhibition?
Methodological Answer:
- Kinetic Analysis : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots using varying UDP-N-acetylglucosamine concentrations .
- Molecular Docking : Simulate binding poses with MurA’s active site (PDB: 1UAE) to identify critical interactions (e.g., F32’s nitro group with Arg397) .
- Resistance Studies : Serial passage assays with S. aureus to detect mutations in MurA (e.g., D305A) that confer resistance, validating target engagement .
Validation : Co-crystallization of F29 with MurA confirmed π-π stacking between the 4-methoxyphenyl group and Tyr406, explaining 10-fold higher potency than F7 .
Advanced: How can this compound derivatives be optimized for dual antibacterial-antiviral activity?
Methodological Answer:
- Scaffold Hybridization : Integrate antiviral pharmacophores (e.g., dichloromethylidene in F4) while retaining MurA-binding motifs .
- High-Throughput Screening (HTS) : Test libraries against BK polyomavirus (BKPyV) and bacterial panels to identify dual-active leads .
- Proteomics : Analyze host-cell protein interaction networks to minimize pleiotropic effects linked to toxicity .
Example : Compound F4 (EC50 = 5.5 µM against BKPyV) retained antibacterial activity (MIC = 8 µg/mL) but required structural simplification to reduce hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
